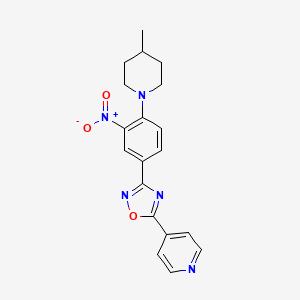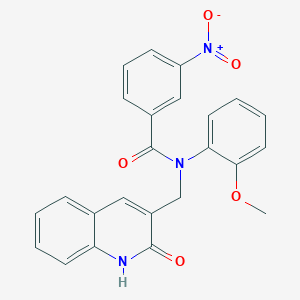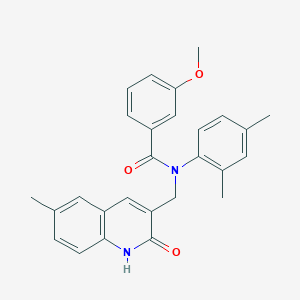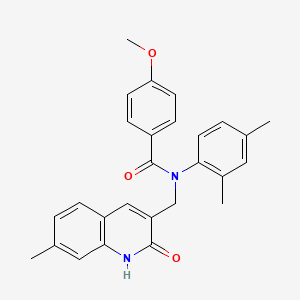
N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as Compound A, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A is not fully understood, but it is believed to act through the inhibition of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. This compound A has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound A has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), and the activation of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It has also been shown to increase insulin sensitivity and glucose uptake in skeletal muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A in lab experiments is its specificity for NF-κB inhibition, which can help researchers study the role of NF-κB in various diseases and conditions. However, one limitation is the lack of information on the pharmacokinetics and pharmacodynamics of this compound A, which can make it difficult to determine the optimal dose and treatment regimen.
Direcciones Futuras
There are several future directions for the study of N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A. One direction is to further investigate its potential therapeutic properties in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to study its potential use in treating metabolic disorders, such as diabetes and obesity. Additionally, more research is needed to understand the pharmacokinetics and pharmacodynamics of this compound A, which can help optimize its use in clinical settings.
In conclusion, this compound A is a synthetic compound that has shown potential therapeutic properties in various scientific research applications. Its mechanism of action involves the inhibition of NF-κB and activation of PPARγ, and it has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. While there are advantages and limitations to using this compound A in lab experiments, there are several future directions for its study, including its potential use in treating neurodegenerative diseases and metabolic disorders.
Métodos De Síntesis
The synthesis of N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A involves several steps, including the reaction of 2,4-dimethylphenylhydrazine with 2-bromo-1-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone, followed by the reaction with ethyl chloroacetate and hydrolysis with sodium hydroxide. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects in vitro and in vivo. This compound A has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-13(2)20-23-21(27-24-20)16-6-5-7-17(11-16)26-12-19(25)22-18-9-8-14(3)10-15(18)4/h5-11,13H,12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZQPFXYDPMKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7699499.png)





![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7699553.png)



